4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a tetrahydropyrazolo[1,5-a]pyridine core, which is fused with a boronic acid pinacol ester moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester typically involves the following steps:
1,3-Dipolar Cycloaddition: The initial step involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives.
Boronic Acid Formation: The resulting pyrazolo[1,5-a]pyridine derivatives are then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the tetrahydropyrazolo[1,5-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid: A related compound with a carboxylic acid group instead of a boronic acid ester.
4-Pyridineboronic Acid Pinacol Ester: Another boronic acid ester with a pyridine core.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester is unique due to its combination of a tetrahydropyrazolo[1,5-a]pyridine core and a boronic acid ester moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C13H23BN2O3 |
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Molecular Weight |
266.15 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)borinic acid |
InChI |
InChI=1S/C13H23BN2O3/c1-12(2,17)13(3,4)19-14(18)11-9-10-7-5-6-8-16(10)15-11/h9,17-18H,5-8H2,1-4H3 |
InChI Key |
BXRWBGADFHNBSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN2CCCCC2=C1)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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